
Methyl(phenyl)phosphinyl Isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)phosphinyl Isocyanate: is an organophosphorus compound that features both a phosphinyl and an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(phenyl)phosphinyl Isocyanate can be synthesized through several methods. One common approach involves the reaction of methyl(phenyl)phosphinic acid with phosgene under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risks associated with handling toxic reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions: Methyl(phenyl)phosphinyl Isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinyl oxides.
Reduction: Reduction reactions can convert it into phosphinyl amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Tertiary amines or metal salts like tin, iron, and mercury can catalyze these reactions.
Major Products Formed:
Oxidation: Phosphinyl oxides.
Reduction: Phosphinyl amines.
Substitution: Carbamates, ureas, and other derivatives.
Scientific Research Applications
Methyl(phenyl)phosphinyl Isocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl(phenyl)phosphinyl Isocyanate exerts its effects involves the interaction of its isocyanate group with nucleophiles. This interaction leads to the formation of stable adducts, which can then undergo further chemical transformations. The phosphinyl group can also participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the modulation of cellular processes .
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the phosphinyl group.
Methyl Isocyanate: Contains a methyl group instead of the phenyl group.
Phosphinyl Isocyanates: A broader class of compounds with varying substituents on the phosphinyl group.
Uniqueness: Methyl(phenyl)phosphinyl Isocyanate is unique due to the presence of both the phosphinyl and isocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, the combination of these groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H8NO2P |
|---|---|
Molecular Weight |
181.13 g/mol |
IUPAC Name |
[isocyanato(methyl)phosphoryl]benzene |
InChI |
InChI=1S/C8H8NO2P/c1-12(11,9-7-10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
WTLUKZKUGGTAOW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


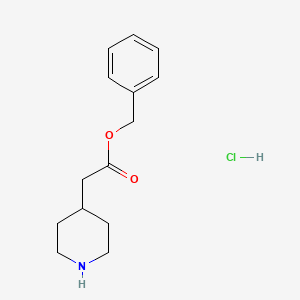
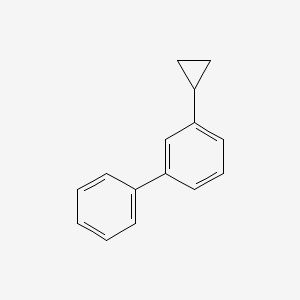

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
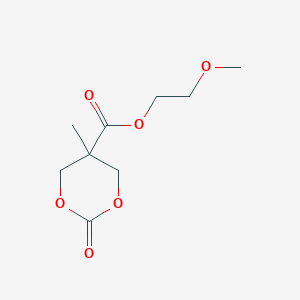
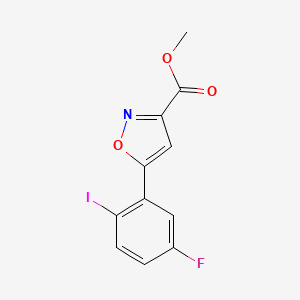

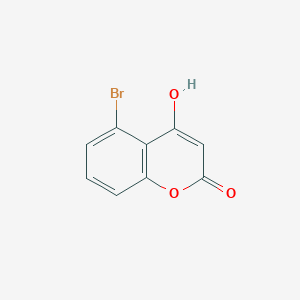
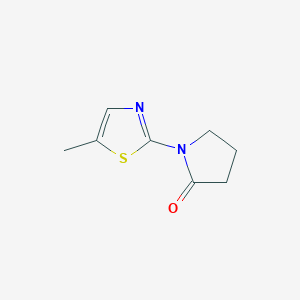
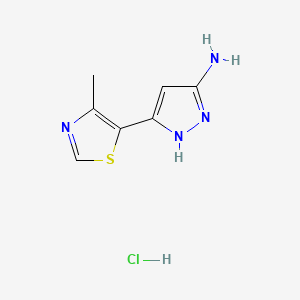
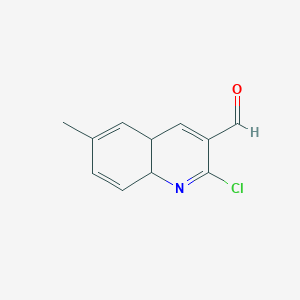
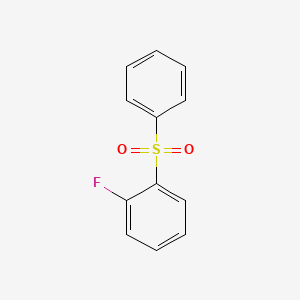
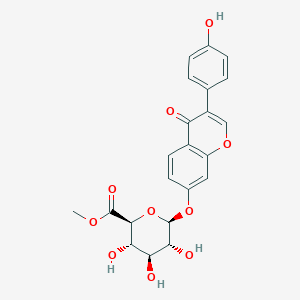
![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
